molecular formula C8H10O4 B1366932 Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 3511-34-0

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B1366932
CAS No.: 3511-34-0
M. Wt: 170.16 g/mol
InChI Key: DLCRRDMHCZRVPB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with caspase-3, an enzyme crucial for the execution-phase of cell apoptosis . The interaction between this compound and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in certain cell types .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In human promyelocytic leukemia HL-60 cells, this compound has been observed to induce apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . These changes lead to alterations in mitochondrial membrane potential and the expression of apoptosis-related proteins such as Bax and Bcl-2 . Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its apoptotic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to caspase-3, leading to its activation and subsequent cleavage of cellular substrates that drive apoptosis . Furthermore, this compound modulates the expression of genes involved in apoptosis, such as upregulating Bax and downregulating Bcl-2 . These changes in gene expression contribute to the compound’s pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s apoptotic effects persist, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on non-target cells and tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs through enzymatic reactions that modify its furan ring structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic transformations can influence the compound’s activity and efficacy in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain cellular compartments, affecting its localization and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction typically involves the use of p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

In industrial settings, the compound can be produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is unique due to its specific furan ring structure and the presence of both an ester and a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-methyl-4-oxofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCRRDMHCZRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485194
Record name ST51035772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3511-34-0
Record name ST51035772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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